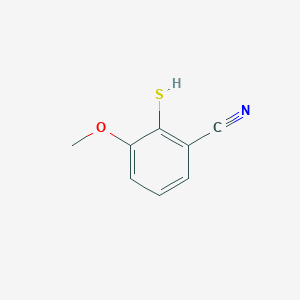
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an oxy linkage to a methylbenzoic acid moiety
准备方法
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid typically involves the following steps:
Synthesis of 2-amino-4,6-dimethoxypyrimidine: This intermediate is prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and a phase transfer catalyst, using dimethyl carbonate as the methylating agent.
Formation of the final compound: The 2-amino-4,6-dimethoxypyrimidine is then reacted with 3-methylbenzoic acid under suitable conditions to form the desired product. The reaction conditions may include the use of a coupling agent and a base to facilitate the formation of the oxy linkage.
化学反应分析
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The methoxy groups and the oxy linkage can participate in substitution reactions with suitable reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine and benzoic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can be compared with other similar compounds, such as:
2-amino-4,6-dimethoxypyrimidine: This compound is an intermediate in the synthesis of the target compound and shares the pyrimidine ring structure.
Methyl 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate: This compound has a similar structure but with additional pyrimidine rings attached to the benzoic acid moiety.
Bensulfuron-methyl: A sulfonylurea herbicide that shares structural similarities with the target compound and is used in agricultural applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxy linkage, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
113761-61-8 |
|---|---|
分子式 |
C14H14N2O5 |
分子量 |
290.27 g/mol |
IUPAC 名称 |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methylbenzoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-8-5-4-6-9(13(17)18)12(8)21-14-15-10(19-2)7-11(16-14)20-3/h4-7H,1-3H3,(H,17,18) |
InChI 键 |
OTFPPPXZJAEQIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC2=NC(=CC(=N2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)


![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)



